molecular formula C11H17NS B101140 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine CAS No. 18794-48-4

2-(tert-Butylsulfanyl)-3,5-dimethylpyridine

Cat. No. B101140
CAS RN: 18794-48-4
M. Wt: 195.33 g/mol
InChI Key: OOGFLLOHRHJKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in various research studies, particularly in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is not well understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine in laboratory experiments is its ability to form stable coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research studies.

Future Directions

There are several future directions for the research and application of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. One potential area of research is the synthesis of new transition metal complexes using this compound as a ligand. Another area of research is the development of new organic compounds, particularly in the pharmaceutical and agrochemical industries. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine involves the reaction of 2,3,5-trimethylpyridine with tert-butyl thiol in the presence of a strong acid catalyst. This method has been widely used in various research studies due to its simplicity and efficiency.

Scientific Research Applications

2-(tert-Butylsulfanyl)-3,5-dimethylpyridine has been extensively used in various scientific research studies. This compound is commonly used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

18794-48-4

Product Name

2-(tert-Butylsulfanyl)-3,5-dimethylpyridine

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-tert-butylsulfanyl-3,5-dimethylpyridine

InChI

InChI=1S/C11H17NS/c1-8-6-9(2)10(12-7-8)13-11(3,4)5/h6-7H,1-5H3

InChI Key

OOGFLLOHRHJKAE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)SC(C)(C)C)C

Canonical SMILES

CC1=CC(=C(N=C1)SC(C)(C)C)C

Other CAS RN

18794-48-4

Origin of Product

United States

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